
(1Z,3Z)-2,2-Dichloro-N~1~,N~3~-bis(4-methoxyphenyl)propanebis(imidoyl) dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z,3Z)-2,2-Dichloro-N~1~,N~3~-bis(4-methoxyphenyl)propanebis(imidoyl) dichloride is a synthetic organic compound characterized by its unique structure, which includes two methoxyphenyl groups and two dichloroimidoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,3Z)-2,2-Dichloro-N~1~,N~3~-bis(4-methoxyphenyl)propanebis(imidoyl) dichloride typically involves the reaction of 4-methoxybenzaldehyde with a suitable dichlorinated reagent under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the imidoyl groups. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
(1Z,3Z)-2,2-Dichloro-N~1~,N~3~-bis(4-methoxyphenyl)propanebis(imidoyl) dichloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imidoyl groups to amines.
Substitution: The dichloro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents chosen to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1Z,3Z)-2,2-Dichloro-N~1~,N~3~-bis(4-methoxyphenyl)propanebis(imidoyl) dichloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science research.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in the study of enzyme mechanisms and cellular pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (1Z,3Z)-2,2-Dichloro-N~1~,N~3~-bis(4-methoxyphenyl)propanebis(imidoyl) dichloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N’-((1Z,3Z)-1,4-bis(4-methoxyphenyl)buta-1,3-diene-2,3-diyl)diformamide: This compound shares structural similarities with (1Z,3Z)-2,2-Dichloro-N~1~,N~3~-bis(4-methoxyphenyl)propanebis(imidoyl) dichloride, including the presence of methoxyphenyl groups.
4-[(1Z,3Z)-2,3-diisocyano-4-(4-methoxyphenyl)buta-1,3-dien-1-yl]phenol: Another structurally related compound, known for its biological activity.
Uniqueness
The uniqueness of this compound lies in its specific combination of dichloroimidoyl and methoxyphenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
105678-73-7 |
|---|---|
Molecular Formula |
C17H14Cl4N2O2 |
Molecular Weight |
420.1 g/mol |
IUPAC Name |
2,2-dichloro-N,N'-bis(4-methoxyphenyl)propanediimidoyl dichloride |
InChI |
InChI=1S/C17H14Cl4N2O2/c1-24-13-7-3-11(4-8-13)22-15(18)17(20,21)16(19)23-12-5-9-14(25-2)10-6-12/h3-10H,1-2H3 |
InChI Key |
ZZNWXNDCVKEZGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=C(C(C(=NC2=CC=C(C=C2)OC)Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


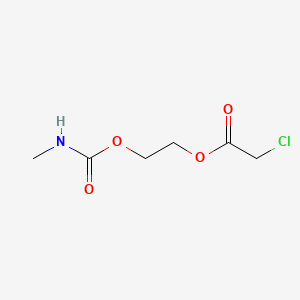
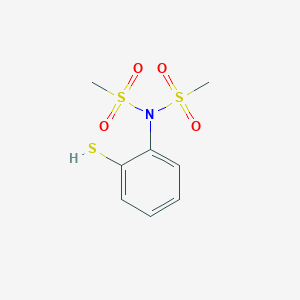
![Ethyl 4-formyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-3-carboxylate](/img/structure/B14342229.png)
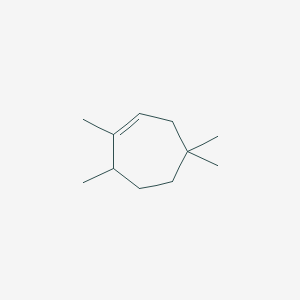
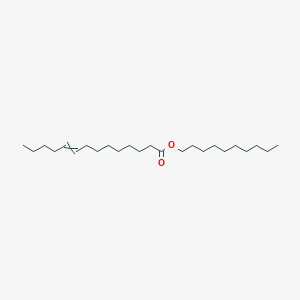
![2,2'-{2-[(Pyridin-4-yl)methylidene]hydrazine-1,1-diyl}diacetic acid](/img/structure/B14342255.png)
![1,3-Dimethyl-2-oxabicyclo[2.2.2]octane](/img/structure/B14342270.png)
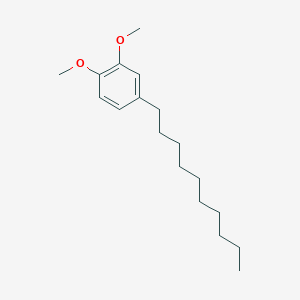
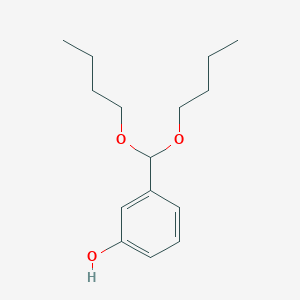
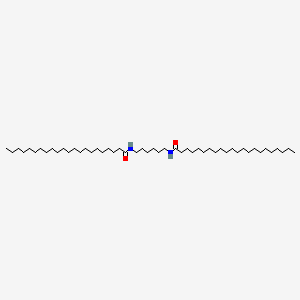
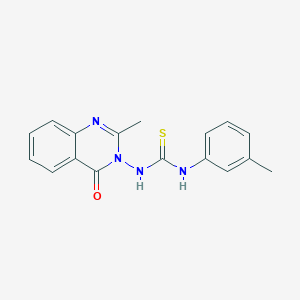
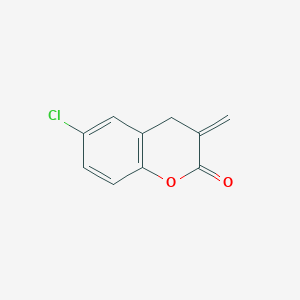
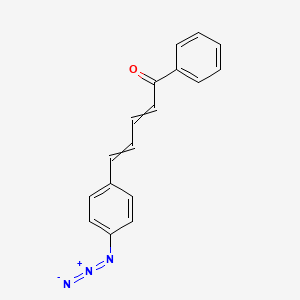
![4-chloro-3-methyl-2H-pyrazolo[3,4-b]quinoline](/img/structure/B14342302.png)
